6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol
CAS No.: 2098049-85-3
Cat. No.: VC3136822
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098049-85-3 |
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Molecular Formula | C8H14N4O |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C8H14N4O/c1-12(2)6-5-9-7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,9,10)(H,11,13) |
Standard InChI Key | DOCNQNKXQXCQJB-UHFFFAOYSA-N |
SMILES | CN(C)CCNC1=NNC(=O)C=C1 |
Canonical SMILES | CN(C)CCNC1=NNC(=O)C=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound features distinctive functional groups that define its chemical behavior:
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A pyridazine ring core structure
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A hydroxyl group at the 3-position
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An aminoethyl linker at the 6-position
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A terminal dimethylamino group
The molecular formula is C8H14N4O with a calculated molecular weight of approximately 182.23 g/mol. This structure bears similarity to other pyridazine derivatives that have shown diverse pharmacological activities . The specific arrangement of functional groups, particularly the 3-hydroxyl group and the 6-((2-dimethylamino)ethyl)amino substituent, creates a unique electronic distribution that likely influences its reactivity and biological interactions.
Physical Properties
Based on the analysis of similar pyridazine derivatives, 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol likely exists as a crystalline solid at room temperature. The presence of both hydroxyl and amino groups suggests potential for hydrogen bonding, which would affect its solubility profile. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, with moderate solubility in water due to its polar functional groups.
Table 1.1: Predicted Physical Properties of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol
Property | Predicted Value | Basis of Prediction |
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Physical State | Crystalline solid | Common state for similar pyridazine derivatives |
Color | Pale yellow to white | Typical for comparable heterocyclic compounds |
Melting Point | 165-180°C | Based on similar pyridazine derivatives |
Solubility | Soluble in polar organic solvents; moderately soluble in water | Due to presence of hydroxyl and amino groups |
Log P | ~0.8-1.2 | Estimated from comparable structures |
pKa (hydroxyl) | ~8.5-9.5 | Typical for pyridazin-3-ol structures |
Comparison with Similar Compounds
Several structurally related compounds provide insight into the properties of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol. Notably, 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol differs only in having a propyl rather than ethyl linker between the pyridazine ring and the dimethylamino group. Another related compound is 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol, which shares the pyridazine-3-ol core but features different substituents at the 6-position .
The structural similarities suggest comparable reactivity patterns, while the differences in chain length and terminal functional groups would likely result in distinct pharmacokinetic properties and biological interactions. The ethyl linker in our target compound would provide intermediate flexibility compared to shorter or longer chain derivatives, potentially affecting binding affinity to biological targets.
Synthesis Methods
General Synthesis Routes for Pyridazine Derivatives
The synthesis of pyridazin-3-ol derivatives typically involves cyclization reactions of suitable precursors. Based on the synthesis methods described for similar compounds, several general routes can be proposed for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol.
One well-established route involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds in acetic anhydride, as demonstrated for various pyridazin-3-one derivatives . This approach leads to the formation of the pyridazine ring system through a series of condensation reactions and water eliminations.
The mechanism typically involves:
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Initial condensation between the carbonyl and active methylene components
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Formation of an alkylidene intermediate
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Cyclization via water elimination to yield the pyridazin-3-one structure
Specific Synthesis Routes for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol
For the specific synthesis of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol, a probable synthetic pathway would involve nucleophilic substitution of a suitable leaving group at the 6-position of a pyridazin-3-ol or pyridazin-3-one precursor with 2-(dimethylamino)ethylamine.
Table 2.1: Proposed Synthetic Route for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol
Optimization of Synthesis Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity. Based on the synthetic procedures for similar pyridazine derivatives, several parameters would need to be controlled:
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Temperature: Typically, the cyclization reactions are conducted at reflux temperatures in appropriate solvents.
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Solvent selection: Polar aprotic solvents like DMF or DMSO are often preferred for nucleophilic substitutions.
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Reaction time: Extended periods may be necessary for complete conversion.
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Catalyst selection: Various catalysts might enhance the efficiency of certain steps.
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Purification techniques: Column chromatography or recrystallization methods appropriate for the intermediate and final compounds.
The synthesis of pyridazin-3-one derivatives in acetic anhydride, as described in the literature, typically yields the desired heterocyclic products in excellent yields . Similar conditions could be adapted for the synthesis of our target compound, with modifications to introduce the specific dimethylaminoethylamino substituent at the 6-position.
Chemical Reactivity
Common Reactions
6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol would be expected to participate in various chemical reactions, primarily involving its functional groups. Based on the reactivity of similar pyridazine derivatives, the following reactions are predicted:
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Oxidation of the hydroxyl group, potentially yielding pyridazinone derivatives
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Reduction reactions, possibly involving the pyridazine ring
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Nucleophilic substitutions at reactive positions on the pyridazine ring
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Electrophilic substitutions, though these would be less favored due to the electron-deficient nature of the pyridazine ring
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Complex formation with metals through the nitrogen atoms and hydroxyl group
The hydroxyl group at the 3-position could undergo esterification or etherification, while the tertiary amine might participate in quaternization reactions with alkyl halides .
Reaction Mechanisms
The mechanisms of these reactions would follow established pathways for similar functional groups. For instance, oxidation of the hydroxyl group would likely proceed through initial hydrogen abstraction followed by electron transfer. Nucleophilic substitutions on the pyridazine ring would typically follow an addition-elimination mechanism, especially at positions activated by electron-withdrawing groups.
A key reaction mechanism observed in related compounds involves the Michael-type addition of amino groups to α,β-unsaturated systems, followed by cyclization and aromatization. This type of mechanism has been documented in the formation of azolo[1,5-a]pyrimidine derivatives from pyridazinone precursors .
Structure-Reactivity Relationships
The reactivity of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol would be influenced by several structural factors:
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The electron-deficient pyridazine ring increases electrophilicity at certain positions
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The hydroxyl group provides a site for hydrogen bonding and nucleophilic substitution
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The dimethylaminoethylamino substituent introduces basic character and potential for protonation
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The relative positions of the functional groups affect electronic distribution and steric considerations
Table 3.1: Predicted Reactivity of Functional Groups in 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol
Functional Group | Predicted Reactions | Influencing Factors |
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Pyridazine Ring | Nucleophilic substitution, especially at electrophilic positions | Electron-deficient nature of the heterocycle |
3-Hydroxyl | Oxidation, esterification, etherification | Acidity enhanced by adjacent nitrogen |
6-Amino Linkage | Nucleophilic additions, amide formation | Nucleophilicity modulated by ring effects |
Terminal Dimethylamino | Quaternization, oxidation, coordination to metals | Basicity, nucleophilicity |
Biological Activity and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol and related compounds is crucial for optimizing biological activity. Several structural features may influence its biological properties:
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The pyridazine ring provides a rigid scaffold for presenting functional groups in specific spatial orientations
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The hydroxyl group at the 3-position offers hydrogen bonding capabilities
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The dimethylaminoethylamino substituent introduces a flexible side chain with a basic terminus
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The distance between the pyridazine ring and the terminal dimethylamino group affects interaction with biological targets
Modifications to these structural elements could modulate the compound's potency and selectivity against different biological targets. For example, variations in the length of the aminoalkyl chain or the substitution pattern on the pyridazine ring might significantly influence activity profiles.
Comparison with Other Bioactive Pyridazines
Several pyridazine derivatives have been investigated for their biological properties, providing a context for understanding the potential activity of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol. For instance, various pyridazin-3-one derivatives have demonstrated significant biological activities .
Table 4.1: Comparison of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol with Other Bioactive Pyridazines
Research Status and Future Directions
Current Research Findings
Current findings in the field of pyridazine chemistry include:
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Development of efficient synthetic routes for pyridazine derivatives
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Elucidation of structure-activity relationships for various biological targets
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Investigation of mechanisms of action for bioactive pyridazines
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Exploration of pyridazines as building blocks for more complex heterocyclic systems
The mechanisms of these transformations have been studied, providing valuable insights into the reactivity patterns of pyridazine derivatives .
Knowledge Gaps
Despite advances in pyridazine chemistry, several knowledge gaps remain regarding 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol:
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Specific synthetic routes optimized for this particular compound
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Detailed physical and chemical characterization data
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Comprehensive evaluation of biological activities
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Structure-activity relationships comparing the ethyl linker with shorter or longer alkyl chains
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Pharmacokinetic and pharmacodynamic profiles
Addressing these gaps would enhance understanding of this compound and its potential applications.
Future Research Directions
Future research on 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol could focus on several promising directions:
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Development and optimization of synthetic methodologies specifically tailored for this compound
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Comprehensive characterization of physical, chemical, and spectroscopic properties
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Systematic evaluation of biological activities, including antimicrobial, anticancer, and anti-inflammatory potential
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Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs
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Exploration of potential therapeutic applications based on identified biological activities
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Computational studies to predict interactions with biological targets
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Development of formulation strategies for potential pharmaceutical applications
These research directions would contribute to a more complete understanding of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol and might uncover valuable applications in medicinal chemistry and other fields.
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